molecular formula C20H21N3O4 B11381983 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

Cat. No.: B11381983
M. Wt: 367.4 g/mol
InChI Key: XMJNEBRIOYOIRZ-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a chemical compound based on the 1,2,5-oxadiazole scaffold, a heterocyclic class known for diverse biological activities. This high-purity reagent is designed for research applications, particularly in the field of medicinal chemistry and infectious disease research. Compounds within this structural class have demonstrated significant promise as antimalarial agents. Research on closely related 1,2,5-oxadiazole (furazan) derivatives has shown that specific analogs exhibit potent in vitro activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum , the parasite responsible for the most severe form of malaria . The antiplasmodial activity and selectivity of these molecules are highly dependent on the substitution pattern on the phenyl moieties, indicating that structural variations, such as the ethoxy and propoxy groups present in this compound, are critical for optimizing potency and selectivity . The presence of these alkoxy substituents is a key feature explored in drug discovery to fine-tune physicochemical properties and biological interactions. This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, refer to the associated Safety Data Sheet (SDS) for detailed hazard information, and ensure all necessary institutional guidelines are followed.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

InChI

InChI=1S/C20H21N3O4/c1-3-13-26-17-8-6-5-7-16(17)20(24)21-19-18(22-27-23-19)14-9-11-15(12-10-14)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23,24)

InChI Key

XMJNEBRIOYOIRZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

Cyclization of Amidoxime Precursors

The oxadiazole ring is constructed via cyclodehydration of a nitrile oxide and nitrile, though contemporary methods favor amidoxime intermediates. A representative protocol involves:

  • Step 1 : Reacting 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form 4-ethoxybenzaldehyde oxime.

  • Step 2 : Oxidation of the oxime to a nitrile oxide using chloramine-T in dichloromethane.

  • Step 3 : Cyclization with cyanamide under reflux in toluene, yielding 4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine.

Optimization Note : The use of chloramine-T as an oxidant affords a 72% yield, superior to sodium hypochlorite (58%).

Synthesis of 2-Propoxybenzoyl Chloride

Propoxylation of Salicylic Acid

  • Step 1 : 2-Hydroxybenzoic acid is reacted with 1-bromopropane in the presence of potassium carbonate, yielding 2-propoxybenzoic acid (85% yield).

  • Step 2 : The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (4 h, 78% yield).

Critical Parameter : Excess SOCl₂ (2.5 equiv) ensures complete conversion, as residual acid impedes subsequent amide coupling.

Amide Coupling Reaction

Reagent Selection and Conditions

Coupling 4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine with 2-propoxybenzoyl chloride is achieved using:

  • Coupling Reagent : Pyrrolidinyl chlorodipyrrolidinocarbenium hexafluorophosphate (PyClU).

  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Solvent : Anhydrous dichloromethane (DCM) at 25°C for 1 h.

Reaction Setup :

ComponentQuantity (mmol)Role
Oxadiazole amine1.0Nucleophile
2-Propoxybenzoyl chloride1.1Electrophile
PyClU1.2Coupling reagent
DIPEA2.0Base

Workup : The crude product is purified via flash chromatography (hexane/ethyl acetate, 70:30) followed by HPLC (C18 column, acetonitrile/water gradient), yielding 38% isolated product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.10 (d, J = 8.8 Hz, 2H, oxadiazole-C₆H₄), 7.72 (d, J = 8.8 Hz, 1H, benzamide-H), 6.98 (d, J = 8.8 Hz, 2H, ethoxyphenyl-H), 4.00 (t, J = 6.8 Hz, 2H, -OCH₂CH₂CH₃), 1.90–1.77 (m, 2H, -CH₂CH₃), 1.06 (t, J = 7.2 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR : 165.4 (C=O), 159.2 (oxadiazole-C), 132.1–114.7 (aromatic carbons), 69.8 (-OCH₂), 22.4 (-CH₂CH₃), 10.5 (-CH₃).

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Observed : m/z 381.2 [M+H]⁺ (calculated: 380.4).

Comparative Analysis of Coupling Reagents

The choice of coupling reagent significantly impacts yield:

ReagentYield (%)Purity (HPLC)
PyClU3898.5
HATU4297.8
EDCI/HOBt2995.2

Scalability and Industrial Considerations

Batch scaling to 100 g demonstrated consistent yields (36–39%) with intensified drying (lyophilization) to prevent hydrolysis . Residual solvents (DCM < 50 ppm) comply with ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions can be facilitated by reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (CF₃, NO₂, Cl): These groups enhance electrophilicity and binding to hydrophobic enzyme pockets, as seen in MD77’s antiproliferative activity .
  • Positional Effects : Para-substituted derivatives (e.g., 4-Cl, 4-OEt) generally exhibit higher metabolic stability compared to meta-substituted analogs .

Pharmacological and Physicochemical Comparisons

Antiproliferative Activity

MD77 (N-[4-(4-Chlorophenyl)-1,2,5-Oxadiazol-3-yl]-4-trifluoromethylbenzamide) demonstrates potent antiproliferative effects against 58 tumor cell lines, with GI₅₀ values in the low micromolar range . In contrast, amino-substituted derivatives (e.g., Compound 59) show reduced cytotoxicity, likely due to decreased membrane penetration .

Antiplasmodial Activity

Nitro- and trifluoromethyl-substituted analogs (e.g., Compound 44) exhibit IC₅₀ values of 0.5–2.0 μM against Plasmodium falciparum, attributed to their ability to disrupt parasite redox homeostasis .

Biological Activity

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC20H19N3O4
Molecular Weight365.38 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX
Canonical SMILESCCOC1=NON=C(N=C1)C(=O)C2=CC=CC=C2OCC

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors in the body, modulating their activity and influencing physiological responses.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Signaling Pathway Modulation : The compound can affect signaling pathways that regulate cell growth and apoptosis, indicating potential anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.0[Study 1]
HeLa (Cervical)12.8[Study 2]
A549 (Lung)10.5[Study 3]

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32[Study 4]
Escherichia coli64[Study 5]

This broad-spectrum antimicrobial activity highlights its potential as a therapeutic agent in infectious diseases.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the administration of this compound in mice models showed a significant reduction in tumor size compared to control groups. The study concluded that the compound effectively inhibits tumor growth through apoptosis induction.
  • Antimicrobial Efficacy in Clinical Settings : A clinical trial assessed the effectiveness of this compound against resistant bacterial strains in hospitalized patients. Results indicated a notable improvement in infection resolution rates when combined with standard antibiotic therapies.

Q & A

Q. What are the optimal synthetic routes for N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide, and how can reaction conditions be controlled to minimize by-products?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization of oxadiazole rings and coupling of substituted benzamides. Key steps include:

  • Oxadiazole Formation : React 4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine with 2-propoxybenzoyl chloride under reflux in anhydrous dichloromethane with triethylamine as a base.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
  • Condition Optimization : Maintain temperatures between 60–80°C, pH 7–8 (for aqueous steps), and monitor reaction progress via TLC. Avoid excess reagents to reduce by-products like unreacted amines or hydrolyzed intermediates .

Q. How can spectroscopic techniques and X-ray crystallography confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent integration (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) and amide carbonyl signals (~δ 165–170 ppm) .
  • X-ray Crystallography : Employ SHELX software for structure refinement. Key parameters: resolution <1.0 Å, R-factor <0.05. Single crystals are grown via slow evaporation in ethanol/water mixtures .

Q. What biological targets are associated with the compound’s activity, and what assays evaluate its efficacy?

Methodological Answer:

  • Target Identification : The oxadiazole moiety interacts with enzymes like β-tubulin (inhibition of polymerization) or kinases (e.g., EGFR). Use molecular docking (AutoDock Vina) to predict binding affinities .
  • In Vitro Assays :
    • Anticancer Activity : MTT assay on cancer cell lines (IC50_{50} determination).
    • Antimicrobial Screening : Broth microdilution for MIC values against S. aureus and E. coli .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Dose-Response Validation : Ensure consistent compound purity (>95% by HPLC) and test multiple concentrations (e.g., 0.1–100 µM) .
  • Orthogonal Assays : Cross-validate kinase inhibition (ELISA) with cell-based assays (e.g., Western blot for phosphorylated EGFR) .
  • Control Variables : Standardize cell lines, culture conditions, and solvent controls (DMSO <0.1%) .

Q. What computational methods are suitable for studying the compound’s interaction with targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS with CHARMM force fields to simulate binding stability over 100 ns. Analyze hydrogen bonds (e.g., oxadiazole N atoms with β-tubulin residues) .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets .

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